molecular formula C7H13Cl2N3S B012610 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride CAS No. 104617-48-3

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Cat. No.: B012610
CAS No.: 104617-48-3
M. Wt: 242.17 g/mol
InChI Key: RYYXDZDBXNUPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is an organic compound with the molecular formula C7H11N3S·2HCl

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these enzymes leads to changes in their activity, which can have significant effects on cellular processes.

Biochemical Pathways

The inhibition of GyrB affects the bacterial DNA replication process, potentially leading to the death of bacterial cells . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation of PTEN, which can lead to the reactivation of this tumor suppressor protein . This can have significant effects on cell proliferation and survival, particularly in cancer cells.

Result of Action

The inhibition of GyrB by this compound can lead to the death of bacterial cells, making it a potential antibacterial agent . The compound’s ability to inhibit CK2 and GSK3β and reactivate PTEN suggests that it could have potential as a cancer therapeutic .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with appropriate amine sources under controlled conditions. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with phenyl isothiocyanate and triethylamine in dichloromethane, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine
  • (S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate

Uniqueness

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is unique due to its dual inhibitory activity against both DNA gyrase B and kinases like CK2 and GSK3β . This dual activity makes it a valuable compound for research in both antibacterial and anticancer therapies.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYXDZDBXNUPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546340
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104617-48-3
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.